3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of the benzodioxole and pyrimidine rings, followed by sulfonylation and amide formation. Common synthetic routes may include:
Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde or other aldehydes.
Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Amide Formation: The final step involves coupling the sulfonylated intermediate with 4-methoxyaniline to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole and pyrimidine moieties may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)propanamide is unique due to the presence of the trifluoromethyl group and the combination of benzodioxole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18F3N3O6S |
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Molecular Weight |
509.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C22H18F3N3O6S/c1-32-15-5-3-14(4-6-15)26-20(29)8-9-35(30,31)21-27-16(11-19(28-21)22(23,24)25)13-2-7-17-18(10-13)34-12-33-17/h2-7,10-11H,8-9,12H2,1H3,(H,26,29) |
InChI Key |
GAAURUADLZVSEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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